Cas no 4672-11-1 (4-(1-Piperidinyl)-1-butanol)

4-(1-Piperidinyl)-1-butanol structure
4-(1-Piperidinyl)-1-butanol structure
Product Name:4-(1-Piperidinyl)-1-butanol
CAS No:4672-11-1
MF:C9H19NO
MW:157.253262758255
MDL:MFCD03211282
CID:324122
PubChem ID:418943
Update Time:2025-07-17

4-(1-Piperidinyl)-1-butanol Chemical and Physical Properties

Names and Identifiers

    • 4-(Piperidin-1-yl)butan-1-ol
    • 1-Piperidinebutanol
    • 4-piperidin-1-ylbutan-1-ol
    • 4-piperidin-1-ylbutan-1-ol(SALTDATA: FREE)
    • 4672-11-1
    • A912924
    • DTXSID00329268
    • CS-0173062
    • AS-38268
    • SY264907
    • BB 0253618
    • AKOS000319728
    • 4-PIPERIDIN-1-YL-BUTAN-1-OL
    • MFCD03211282
    • SB41313
    • YRISKTNAYHHICR-UHFFFAOYSA-N
    • 4-(1-Piperidyl)-1-butanol
    • 4-(1-PIPERIDINYL)-1-BUTANOL
    • SCHEMBL9078
    • DB-349520
    • 4-(1-Piperidinyl)-1-butanol
    • MDL: MFCD03211282
    • Inchi: 1S/C9H19NO/c11-9-5-4-8-10-6-2-1-3-7-10/h11H,1-9H2
    • InChI Key: YRISKTNAYHHICR-UHFFFAOYSA-N
    • SMILES: OCCCCN1CCCCC1

Computed Properties

  • Exact Mass: 157.14700
  • Monoisotopic Mass: 157.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 89.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • PSA: 23.47000
  • LogP: 1.18270

4-(1-Piperidinyl)-1-butanol Security Information

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4-(1-Piperidinyl)-1-butanol Suppliers

Amadis Chemical Company Limited
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(CAS:4672-11-1)4-(1-Piperidinyl)-1-butanol
Order Number:A912924
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:47
Price ($):1553.0
Email:sales@amadischem.com

Additional information on 4-(1-Piperidinyl)-1-butanol

Professional Introduction to 4-(1-Piperidinyl)-1-butanol (CAS No. 4672-11-1)

4-(1-Piperidinyl)-1-butanol, with the chemical formula C₈H₁₈N₂O, is a significant compound in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 4672-11-1, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a piperidine ring and a butanol side chain makes it a versatile intermediate for synthesizing various bioactive molecules.

The compound's structure imparts both hydrophilic and lipophilic characteristics, which are highly valuable in medicinal chemistry. These properties allow it to interact effectively with biological targets, making it a promising candidate for the development of new therapeutic agents. Recent studies have highlighted the compound's role in the synthesis of kinase inhibitors, which are crucial in treating various forms of cancer and inflammatory diseases.

In the realm of drug discovery, 4-(1-Piperidinyl)-1-butanol has been explored as a key intermediate in the preparation of small-molecule drugs. Its ability to serve as a scaffold for further functionalization has led to the development of several novel compounds with enhanced pharmacological properties. For instance, researchers have utilized this compound to create derivatives that exhibit potent antiviral and anti-inflammatory activities.

One of the most intriguing aspects of 4-(1-Piperidinyl)-1-butanol is its potential in modulating neurotransmitter receptors. The piperidine moiety is known to interact with various central nervous system targets, making this compound a valuable tool for investigating neural pathways and developing treatments for neurological disorders. Current research is focusing on its efficacy in managing conditions such as depression, anxiety, and Parkinson's disease.

The synthesis of 4-(1-Piperidinyl)-1-butanol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution, have been employed to achieve high yields and purity. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

Recent advancements in computational chemistry have further enhanced the understanding of 4-(1-Piperidinyl)-1-butanol's behavior. Molecular modeling studies have provided insights into its binding interactions with biological targets, aiding in the design of more effective drug candidates. These computational approaches complement traditional experimental methods, offering a comprehensive strategy for drug development.

The pharmacokinetic profile of 4-(1-Piperidinyl)-1-butanol is another area of active investigation. Researchers are studying how this compound is metabolized and excreted by the body to optimize its therapeutic efficacy and minimize potential side effects. Understanding these processes is essential for developing dosage regimens that maximize benefits while ensuring safety.

Industrial applications of 4-(1-Piperidinyl)-1-butanol are also emerging. The compound's versatility makes it suitable for use in various chemical processes beyond pharmaceuticals, such as agrochemicals and specialty chemicals. Its role in these industries highlights its broader significance in chemical research and innovation.

In conclusion, 4-(1-Piperidinyl)-1-butanol (CAS No. 4672-11-1) is a multifaceted compound with significant potential in pharmaceutical and chemical research. Its unique structural features and functional properties make it a valuable intermediate for developing new drugs and exploring novel therapeutic strategies. As research continues to uncover its benefits, this compound is poised to play an increasingly important role in addressing global health challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4672-11-1)4-(1-Piperidinyl)-1-butanol
A912924
Purity:99%
Quantity:25g
Price ($):1553.0
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